molecular formula C4H5BrCl2N4 B8104928 5-Bromo-3-chloro-2-hydrazinylpyrazine hydrochloride

5-Bromo-3-chloro-2-hydrazinylpyrazine hydrochloride

Cat. No.: B8104928
M. Wt: 259.92 g/mol
InChI Key: RQSZGTQNPLUQDA-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-hydrazinylpyrazine hydrochloride is a chemical compound characterized by its bromine, chlorine, and hydrazine functional groups attached to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chloro-2-hydrazinylpyrazine hydrochloride typically involves multiple steps, starting with the bromination and chlorination of pyrazine derivatives. The hydrazine group is introduced through a subsequent reaction with hydrazine hydrate under controlled conditions.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-chloro-2-hydrazinylpyrazine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents onto the pyrazine ring.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like potassium permanganate or hydrogen peroxide.

  • Reduction reactions might involve hydrogen gas and a metal catalyst.

  • Substitution reactions often require halogenating agents or nucleophiles.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can have different chemical and physical properties.

Scientific Research Applications

Chemistry: In chemistry, 5-Bromo-3-chloro-2-hydrazinylpyrazine hydrochloride is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme inhibition or as a probe in biochemical assays. Its unique structure allows it to interact with specific biological targets.

Medicine: The compound has potential medicinal applications, including the development of new drugs. Its derivatives may exhibit biological activity that could be useful in treating various diseases.

Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other chemical products.

Mechanism of Action

The mechanism by which 5-Bromo-3-chloro-2-hydrazinylpyrazine hydrochloride exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include enzyme inhibition, receptor binding, or modulation of signaling pathways.

Comparison with Similar Compounds

  • 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole

  • 2-Hydrazinylpyrazine derivatives

  • Other halogenated pyrazine compounds

Uniqueness: 5-Bromo-3-chloro-2-hydrazinylpyrazine hydrochloride is unique due to its specific combination of halogen and hydrazine groups on the pyrazine ring

Properties

IUPAC Name

(5-bromo-3-chloropyrazin-2-yl)hydrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrClN4.ClH/c5-2-1-8-4(10-7)3(6)9-2;/h1H,7H2,(H,8,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSZGTQNPLUQDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)NN)Cl)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrCl2N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.92 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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